molecular formula C18H13F3N6O2 B2399255 2-Phenyl-5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415583-62-7

2-Phenyl-5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2399255
CAS No.: 2415583-62-7
M. Wt: 402.337
InChI Key: AQUKAUOYEAZUFS-UHFFFAOYSA-N
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Description

2-Phenyl-5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex heterocyclic compound It features a unique structure that combines multiple rings, including a triazole and pyridazine ring, which are known for their significant biological and chemical properties

Preparation Methods

The synthesis of 2-Phenyl-5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF, in the presence of potassium carbonate and p-TsOH, has been reported to yield similar triazole derivatives . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce different functional groups onto the triazole or pyridazine rings .

Scientific Research Applications

2-Phenyl-5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has diverse applications in scientific research. In medicinal chemistry, it is explored for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets . In materials science, its unique structure makes it a candidate for developing new materials with specific electronic or optical properties. Additionally, in industrial chemistry, it can serve as a precursor for synthesizing other complex molecules or as a catalyst in certain reactions .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. For instance, it may inhibit enzymes like carbonic anhydrase or cholinesterase, which are involved in various physiological processes . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other triazole and pyridazine derivatives, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines These compounds share structural similarities but differ in their specific substituents and ring fusion patterns, which can significantly impact their chemical and biological properties

Properties

IUPAC Name

5-phenyl-2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N6O2/c19-18(20,21)17-23-22-13-6-7-14(24-27(13)17)25-8-11-12(9-25)16(29)26(15(11)28)10-4-2-1-3-5-10/h1-7,11-12H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUKAUOYEAZUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C3=NN4C(=NN=C4C(F)(F)F)C=C3)C(=O)N(C2=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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